An In-Depth Technical Guide to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is an α,β-unsaturated ketoester belonging to the broader class of chalcones, which are precursors to flavonoids and isoflavonoids with a wide array of biological activities.[1] The presence of a bromine atom on the phenyl ring and the reactive enone system makes this molecule a compelling subject for investigation in drug discovery and organic synthesis. The extended conjugation in its structure suggests potential for interesting photochemical properties and biological interactions.
This technical guide provides a comprehensive overview of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry.
Chemical Identity and Nomenclature
The formal IUPAC name for this compound is (E)-methyl 4-(4-bromophenyl)-2-oxobut-3-enoate . This name systematically describes its structure: a four-carbon butenoate chain with a methyl ester at position 1, a ketone at position 2, a double bond in the (E) or trans configuration starting at position 3, and a 4-bromophenyl substituent at position 4.
Several synonyms are also used to identify this compound, including:
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Methyl (3E)-4-(4-bromophenyl)-2-oxo-3-butenoate
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(E)-2-Oxo-4-(4-bromophenyl)-3-butenoic acid methyl ester
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3-Butenoic acid, 4-(4-bromophenyl)-2-oxo-, methyl ester, (3E)-[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrO₃ | [3] |
| Molecular Weight | 269.09 g/mol | [3] |
| CAS Number | 608128-34-3 | [3] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [3] |
| InChI | 1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ | [2] |
| InChIKey | OEKODHJXUIKZME-QPJJXVBHSA-N | [2] |
| SMILES | COC(=O)C(=O)C=Cc1ccc(Br)cc1 | [3] |
Synthesis Protocol: A Validated Approach via Claisen-Schmidt Condensation
The synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is most effectively achieved through a Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or ester possessing an α-hydrogen. In this specific synthesis, 4-bromobenzaldehyde is reacted with methyl pyruvate.
Causality of Experimental Choices
The choice of a base catalyst is critical. A strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of methyl pyruvate, forming a nucleophilic enolate.[4] The aromatic aldehyde, 4-bromobenzaldehyde, lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[4] The reaction is typically carried out in an alcoholic solvent, such as ethanol, which can dissolve the reactants and the base. The subsequent dehydration of the aldol addition product is often spontaneous or acid-catalyzed, leading to the stable, conjugated α,β-unsaturated system.
Detailed Step-by-Step Methodology
Materials:
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4-Bromobenzaldehyde
-
Methyl pyruvate
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1.0 equivalent) in absolute ethanol.
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Addition of Ketone: To this solution, add methyl pyruvate (1.1 equivalents).
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Base Addition: Cool the mixture in an ice bath to 0-5 °C. While stirring, slowly add a solution of NaOH or KOH (1.2 equivalents) in ethanol. The slow addition is crucial to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up: Once the reaction is complete, pour the mixture into a beaker of cold distilled water.
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Neutralization: Acidify the aqueous mixture with dilute HCl until it reaches a neutral pH. This will precipitate the crude product.
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Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.
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Drying: Dry the purified product under vacuum.
Caption: Workflow for the synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.
Spectroscopic Characterization
¹H NMR (Predicted):
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Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
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Vinylic Protons: Two doublets for the trans-coupled protons of the α,β-unsaturated system, expected around δ 6.8-7.2 ppm and δ 7.5-7.9 ppm with a coupling constant (J) of approximately 16 Hz.
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Methyl Protons: A singlet for the methyl ester protons around δ 3.8-3.9 ppm.
¹³C NMR (Predicted):
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Carbonyl Carbons: Two signals in the downfield region, with the ester carbonyl around δ 160-165 ppm and the ketone carbonyl around δ 180-185 ppm.
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Aromatic Carbons: Signals in the range of δ 125-135 ppm, including the carbon bearing the bromine atom.
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Vinylic Carbons: Two signals for the double bond carbons between δ 120-145 ppm.
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Methyl Carbon: A signal for the methyl ester carbon around δ 52-53 ppm.
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretching: Strong absorptions around 1720-1740 cm⁻¹ for the ester carbonyl and 1670-1690 cm⁻¹ for the conjugated ketone carbonyl.
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C=C Stretching: An absorption around 1600-1625 cm⁻¹ for the alkene double bond.
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C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region for the ester C-O bond.
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C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
Potential Applications in Drug Development
The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[6] The presence of the 4-bromophenyl group can enhance lipophilicity and potentially improve binding to target proteins through halogen bonding.
Antimicrobial and Antifungal Activity
Bromo-substituted chalcones have demonstrated significant antimicrobial activity.[7][8] The electron-withdrawing nature of the bromine atom can influence the electronic properties of the enone system, which is often crucial for its interaction with microbial targets. (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a candidate for screening against various bacterial and fungal strains, including drug-resistant varieties.
Anticancer Potential
Many chalcone derivatives exhibit cytotoxic activity against various cancer cell lines.[9] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins, such as cysteine, which can lead to the inhibition of enzymes critical for cancer cell proliferation. The 4-bromophenyl group could contribute to enhanced activity and selectivity.
Anti-inflammatory Properties
Chalcones have been investigated for their anti-inflammatory effects.[10] They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The specific substitution pattern of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate warrants investigation into its potential as an anti-inflammatory agent.
Logical Framework for Drug Discovery Application
Caption: A logical pathway for the development of the title compound as a therapeutic agent.
Conclusion
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate represents a versatile and promising molecule for further investigation in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible scaffold for the development of novel therapeutic agents. The presence of the bromophenyl moiety and the reactive enone system provides a foundation for exploring its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This technical guide serves as a foundational resource for researchers embarking on the study and application of this intriguing chalcone derivative.
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